molecular formula C17H14N4O2S B2423632 N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 2248901-73-5

N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2423632
CAS No.: 2248901-73-5
M. Wt: 338.39
InChI Key: SIUJTEWADHUSHR-UHFFFAOYSA-N
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Description

“N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide” is a chemical compound that falls under the category of quinoxaline derivatives . Quinoxalines are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been studied extensively. A common method involves the reaction of o-phenylene diamine with 2-bromoacetophenones . This procedure is usually carried out in ethanol under catalyst-free conditions . Another method involves the condensation of an aryl 1,2-diamine with α-diketones . Other methods include Suzuki–Miyaura coupling reaction, 1,4-addition of 1,2-diamines to diazenyl butenes, oxidative coupling of epoxides with ene-1,2-diamines, and Ugi-based reactions .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, they can undergo direct C3-functionalization via C–H bond activation . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .

Future Directions

The future directions for the study of “N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide” and similar compounds could include further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential pharmacological applications .

Properties

IUPAC Name

N-[3-(prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-2-12-18-16-17(20-15-11-7-6-10-14(15)19-16)21-24(22,23)13-8-4-3-5-9-13/h1,3-11H,12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUJTEWADHUSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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